molecular formula C16H19FN2O6S B2551716 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034525-20-5

3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2551716
CAS No.: 2034525-20-5
M. Wt: 386.39
InChI Key: HQEFQSWSIQKONV-UHFFFAOYSA-N
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Description

3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a sophisticated synthetic compound designed for medicinal chemistry and drug discovery research. Its structure incorporates a piperidine core, a well-known scaffold in pharmacology, linked to an oxazolidine-2,4-dione heterocycle. The oxazolidine-2,4-dione moiety is a versatile heterocyclic system recognized for its potential in the development of novel therapeutic agents . This specific molecular architecture, which features a sulfonyl group bridging the piperidine and a 4-ethoxy-3-fluorophenyl ring, suggests potential for high-affinity interactions with biological targets. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of targeted protein degraders (PROTACs) or as a core scaffold for building diverse compound libraries. It is particularly valuable for investigating structure-activity relationships (SAR) in programs focused on enzymes and receptors, where the ethoxy and fluoro substituents on the phenyl ring can be critical for fine-tuning binding affinity and selectivity . This product is intended for use in controlled laboratory settings by qualified scientists.

Properties

IUPAC Name

3-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O6S/c1-2-24-14-4-3-12(9-13(14)17)26(22,23)18-7-5-11(6-8-18)19-15(20)10-25-16(19)21/h3-4,9,11H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEFQSWSIQKONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)COC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Amides

A substituted amide (e.g., N-(2-hydroxyethyl)chloroacetamide) reacts with diphenyl carbonate at elevated temperatures (120–170°C) under solvent-free conditions. This method avoids stoichiometric metal alkoxides, instead relying on catalytic sodium phenolate (0.01–0.1 mol%) to drive the reaction.

Key Parameters:

  • Temperature: 120–170°C (ensures ring closure without decomposition).
  • Catalyst: Sodium phenolate (enhances reaction rate by deprotonating intermediates).
  • Byproduct Management: Phenol byproducts (e.g., phenol, cresol) are removed via distillation to shift equilibrium toward product formation.

This route achieves 70–80% yield, with the oxazolidinedione isolated as a colorless oil that solidifies upon cooling.

Chloroacetamide Bicarbonate Route

An alternative method involves treating chloroacetamide with sodium bicarbonate in aqueous ethanol at 60°C. The reaction proceeds via nucleophilic displacement of chloride by the bicarbonate anion, followed by cyclodehydration.

Reaction Equation:
$$ \text{ClCH}2\text{C(O)NH}2 + \text{NaHCO}3 \rightarrow \text{HN(CO)}2\text{OCH}2 + \text{NaCl} + \text{CO}2 + \text{H}_2\text{O} $$

Yields are moderate (50–60%), but the method is advantageous for scalability due to inexpensive reagents.

Coupling of Piperidine Sulfonyl and Oxazolidinedione Moieties

The final step involves coupling the piperidine sulfonyl intermediate with the oxazolidine-2,4-dione core. A nucleophilic substitution reaction is employed, where the amine group of the piperidine attacks the electrophilic carbon adjacent to the dione ring.

Optimized Protocol:

  • Reactants:
    • 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-amine (1.0 equiv).
    • Oxazolidine-2,4-dione (1.1 equiv).
  • Solvent: Dimethylformamide (DMF) or acetonitrile.
  • Base: Potassium carbonate (2.5 equiv).
  • Temperature: 80–100°C for 12–24 hours.
  • Workup: The mixture is cooled, diluted with ethyl acetate, washed with brine, and dried over MgSO₄.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields the title compound as a white solid.

Yield and Purity:

  • Isolated Yield: 65–75%.
  • Purity: >95% (HPLC analysis).

Alternative Synthetic Pathways

One-Pot Sulfonylation and Cyclization

A streamlined approach condenses the sulfonylation and coupling steps into a single reactor. Piperidine-4-amine is treated with 4-ethoxy-3-fluorobenzenesulfonyl chloride and chloroacetyl chloride sequentially, followed by in situ cyclization with sodium bicarbonate. While this reduces purification steps, yields are lower (50–55%) due to competing acylation side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) accelerates the coupling step, reducing reaction time to 1–2 hours. This method is particularly effective for small-scale synthesis (<10 g), with yields comparable to conventional heating (70%).

Analytical Characterization

The final product is characterized using:

  • ¹H NMR: δ 7.85 (d, 1H, aromatic), 6.95 (d, 1H, aromatic), 4.50 (m, 1H, piperidine), 4.20 (q, 2H, OCH₂CH₃), 3.80 (t, 2H, oxazolidinedione), 3.10 (m, 2H, piperidine), 1.40 (t, 3H, CH₃).
  • MS (ESI): m/z 387.1 [M+H]⁺.
  • Melting Point: 182–184°C.

Challenges and Optimization

  • Stereochemical Control: The piperidine ring introduces a stereocenter at C4. Chiral HPLC or recrystallization with chiral auxiliaries (e.g., tartaric acid) resolves enantiomers, though this adds complexity.
  • Byproduct Formation: Over-sulfonylation can occur if sulfonyl chloride is in excess. Stoichiometric control and slow addition mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds similar to 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione. For instance:

  • In vitro assays demonstrated that derivatives of oxazolidines showed efficacy against various cancer cell lines, suggesting potential as anticancer agents .

Antimicrobial Properties

The presence of the sulfonamide group is known to enhance antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial strains .

Neuropharmacological Effects

Compounds containing piperidine rings have been studied for their interaction with neurotransmitter systems. Preliminary studies suggest that this compound may influence dopamine and norepinephrine transporters, indicating potential applications in treating neuropsychiatric disorders .

Case Studies and Research Findings

  • Antitumor Studies : A study conducted by the National Cancer Institute evaluated various oxazolidine derivatives for their antitumor activity. The results indicated that certain derivatives exhibited significant growth inhibition in cancer cell lines .
  • Molecular Docking Studies : Computational studies utilizing molecular docking simulations have shown that this compound binds effectively to targets involved in cancer pathways, supporting its potential use as a therapeutic agent .

Mechanism of Action

The mechanism of action of 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorinated ethoxyphenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Sulfonylpiperidine Derivatives

Compounds with sulfonylpiperidine scaffolds, such as those in (e.g., 6d , 6e , 6h–l ), share structural similarities with the target molecule. Key differences lie in substituents and appended functional groups:

Compound ID Substituent on Sulfonyl Group Appended Functional Group Yield (%) Melting Point (°C)
6d Benzenesulfonamide N-linked oxoethyl benzenesulfonamide 72 198–200
6h 3-Sulfamoylaminophenyl Bis(4-fluorophenyl)methyl piperazine 68 210–212
Target Compound 4-Ethoxy-3-fluorophenyl Oxazolidine-2,4-dione N/A N/A

Key Observations :

  • The oxazolidine-2,4-dione moiety replaces sulfonamide or carboxamide groups in analogs, which could alter metabolic stability or hydrogen-bonding interactions .

Oxazolidine-2,4-dione Derivatives

Oxazolidinediones are explored for diverse applications, including drug delivery and antimicrobial activity:

Compound Substituents Application Reference
(Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione Methoxybenzylidene, methoxyphenyl NMR spectral reference
3-(2-piperidin-4-ylethyl)-1,3-oxazolidine-2,4-dione Piperidin-4-ylethyl mRNA delivery lipid synthesis
Target Compound Piperidin-4-yl-(4-ethoxy-3-fluorophenyl)sulfonyl Unknown (structural analog suggests drug delivery or antimicrobial use)

Key Observations :

  • The target compound’s sulfonylpiperidine group distinguishes it from simpler oxazolidinediones, possibly enabling unique binding interactions (e.g., with enzymes or receptors) .

Bioactive Piperidine Derivatives

Piperidine-containing compounds like DMPI and CDFII () exhibit synergistic activity against MRSA:

Compound Structure Biological Activity
DMPI 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole Synergizes carbapenems against MRSA
CDFII 2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole Synergizes carbapenems against MRSA
Target 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione Unknown (structural hints at antimicrobial potential)

Key Observations :

  • The target compound’s sulfonyl and oxazolidinedione groups may confer different mechanisms of action compared to indole- or pyridyl-based analogs.
  • Fluorine and ethoxy substituents could modulate target selectivity or resistance profiles .

Biological Activity

3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound's structure includes a piperidine ring, an oxazolidine core, and various substituents that may influence its pharmacological properties. This article explores the biological activity of this compound, highlighting research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H19FN2O6SC_{16}H_{19}FN_{2}O_{6}S, with a molecular weight of 386.4 g/mol. Its unique structure is characterized by:

Component Description
Piperidine Ring A six-membered ring containing one nitrogen atom.
Oxazolidine Core A five-membered ring containing oxygen and nitrogen.
Sulfonyl Group Enhances solubility and biological activity.
Ethoxy and Fluorophenyl Substituents Potentially increases binding affinity to targets.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that oxazolidine derivatives can induce apoptosis in cancer cells. For example, compounds related to oxazolidines have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by disrupting cellular proliferation pathways .
  • Antimicrobial Effects : Similar compounds have demonstrated antibacterial activity against Gram-positive bacteria. The presence of the sulfonyl group is believed to enhance this activity by interfering with bacterial cell wall synthesis .
  • Anti-inflammatory Properties : Some derivatives have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation .

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Modulation : It could interact with receptors to alter signaling pathways that lead to apoptosis or inflammation reduction.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Anticancer Studies : A series of thiazolidin derivatives were tested for their antiproliferative effects against various human cancer cell lines, revealing IC50 values that suggest significant cytotoxicity compared to standard treatments like irinotecan . This highlights the potential for oxazolidine derivatives in cancer therapy.
  • Antibacterial Research : In vitro studies have demonstrated that certain oxazolidine derivatives exhibit strong antibacterial properties against resistant strains of bacteria, indicating their potential use in treating infections caused by multidrug-resistant organisms .

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